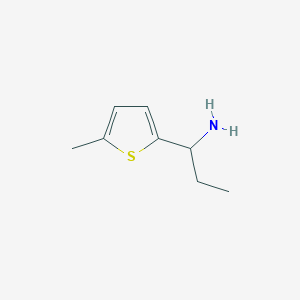amine CAS No. 953729-66-3](/img/structure/B13898572.png)
[1-(3-Chlorophenyl)propyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)propylamine: is an organic compound that belongs to the class of amines It features a propyl chain attached to a chlorophenyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and propylamine.
Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with propylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield [1-(3-Chlorophenyl)propyl]amine.
Methylation: Finally, the [1-(3-Chlorophenyl)propyl]amine is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to produce 1-(3-Chlorophenyl)propylamine.
Industrial Production Methods
Industrial production methods for 1-(3-Chlorophenyl)propylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium alkoxide (RO-Na) in an appropriate solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)propylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially important compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chlorophenyl)ethylamine
- 1-(4-Chlorophenyl)propylamine
- 1-(3-Bromophenyl)propylamine
Uniqueness
1-(3-Chlorophenyl)propylamine is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propyl chain. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
953729-66-3 |
|---|---|
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-3-10(12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3 |
InChI-Schlüssel |
MPJFGLACIUZBET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




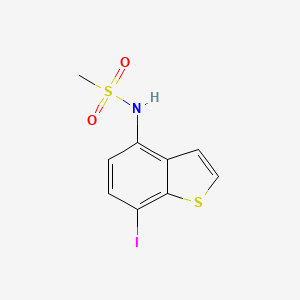
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
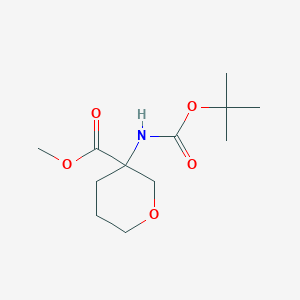
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)

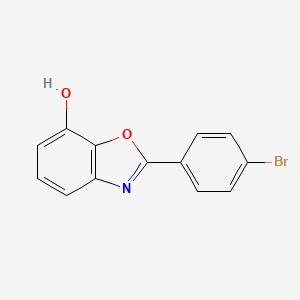
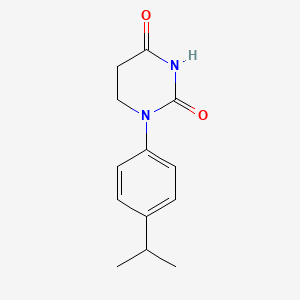
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)

